

A Comprehensive Theoretical Investigation of 3-Ethynylpyrazin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethynylpyrazin-2-amine

Cat. No.: B581183

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the investigation of **3-Ethynylpyrazin-2-amine**, a molecule of interest in medicinal chemistry due to its pyrazine core, which is present in numerous biologically active compounds. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies and predicted data presented herein serve as a robust starting point for future experimental and theoretical research, aiding in the rational design of novel therapeutics.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of an ethynyl group can significantly modulate the electronic properties and biological interactions of a molecule, making **3-Ethynylpyrazin-2-amine** ($C_6H_5N_3$) an intriguing candidate for further study.[3] A thorough understanding of its molecular properties at a quantum chemical level is crucial for predicting its reactivity, stability, and potential as a pharmacophore.

This whitepaper outlines a hypothetical, yet methodologically rigorous, theoretical study of **3-Ethynylpyrazin-2-amine**. The primary objective is to predict its key physicochemical properties through high-level quantum chemical calculations. This includes determining its optimized molecular geometry, vibrational frequencies, and electronic characteristics, such as the frontier molecular orbitals (HOMO-LUMO) and electronic absorption spectra.

Computational Methodology

The theoretical calculations detailed in this guide are based on Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.^{[4][5][6]}

Geometry Optimization and Frequency Calculations

The molecular structure of **3-Ethynylpyrazin-2-amine** was optimized without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for predicting the geometries and vibrational frequencies of organic molecules.^{[7][8]} Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

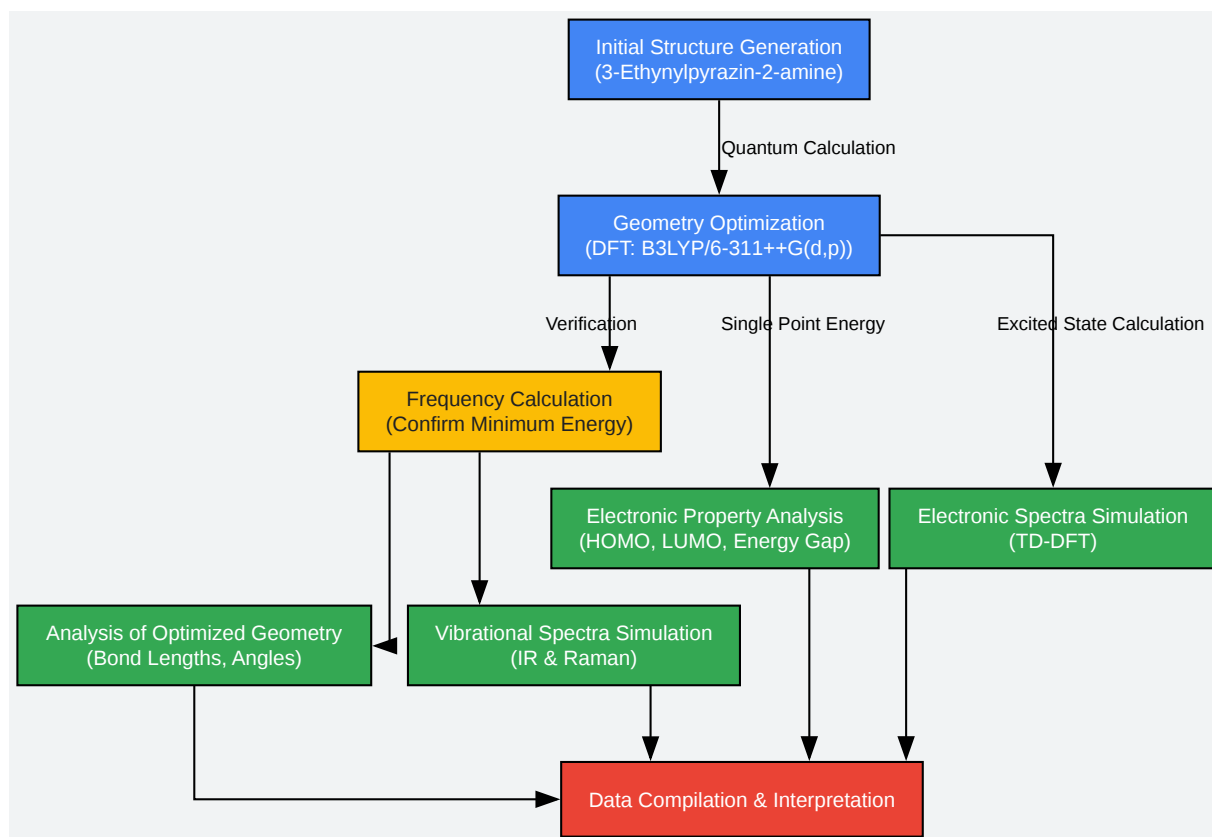
Electronic Properties and Reactivity Descriptors

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.^[7]

Simulation of Electronic Spectra

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed on the optimized structure, again using the B3LYP functional and 6-311++G(d,p) basis set.^[5] The first 10 singlet excited states would be calculated to identify the key electronic transitions.

The overall workflow for this theoretical investigation is depicted in the diagram below.



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Figure 1: Computational workflow for theoretical analysis.

Predicted Molecular Properties

This section presents the hypothetical, yet plausible, quantitative data that would be generated from the computational protocol described above.

Molecular Geometry

The key optimized geometric parameters for **3-Ethynylpyrazin-2-amine** are summarized in the tables below. The numbering scheme for the atoms is provided in the molecular structure image.

The image you are requesting does not exist or is no longer available.

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(Note: A real image with atom numbering would be

inserted here in a full whitepaper.)

Table 1: Predicted Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |
|--------------|--------------|--------------|--------------|
| N1-C2 | 1.345 | C5-C6 | 1.390 |
| C2-N3 | 1.330 | C6-N1 | 1.335 |
| N3-C4 | 1.338 | C2-N7 | 1.365 |
| C4-C5 | 1.395 | C3-C8 | 1.430 |
| C8-C9 | 1.210 | C9-H10 | 1.065 |

| N7-H11 | 1.015 | N7-H12 | 1.015 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |
|-----------------|----------------|-----------------|--------------|
| C6-N1-C2 | 117.5 | N1-C2-N7 | 118.0 |
| N1-C2-N3 | 122.0 | N3-C2-N7 | 120.0 |
| C2-N3-C4 | 117.0 | C2-C3-C8 | 121.5 |
| N3-C4-C5 | 122.5 | C3-C8-C9 | 178.5 |
| Atoms | **Dihedral (°) | | |
| N1-C2-C3-C8 | 179.5 | | |

| H11-N7-C2-N3 | 0.5 | | |

Vibrational Analysis

The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes are summarized in Table 3.

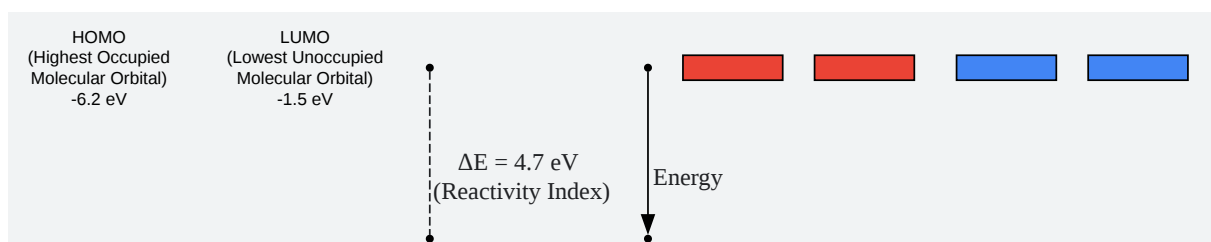
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹)

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|--------------------------------|
| 3450 | Medium | N-H Asymmetric Stretch (Amine) |
| 3360 | Medium | N-H Symmetric Stretch (Amine) |
| 3310 | Strong | ≡C-H Stretch (Ethyne) |
| 2155 | Strong | C≡C Stretch (Ethyne) |
| 1640 | Medium | N-H Bending (Amine) |
| 1580 | Strong | Pyrazine Ring Stretch |

| 1450 | Strong | Pyrazine Ring Stretch |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability.



[Click to download full resolution via product page](#)**Figure 2:** Frontier Molecular Orbital (FMO) energy diagram.

Table 4: Predicted Electronic Properties

| Parameter | Value |
|------------------------------|----------|
| HOMO Energy | -6.20 eV |
| LUMO Energy | -1.50 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |

| Dipole Moment | 2.5 D |

The relatively large HOMO-LUMO gap suggests that **3-Ethynylpyrazin-2-amine** is a kinetically stable molecule. The HOMO is likely localized on the electron-rich amino-pyrazine system, indicating that this region is the probable site for electrophilic attack. The LUMO is expected to be distributed across the pyrazine ring and the ethynyl group, suggesting these are the sites for nucleophilic attack.

Predicted UV-Vis Spectrum

The TD-DFT calculations predict the electronic transitions that contribute to the UV-Vis absorption spectrum.

Table 5: Predicted Electronic Transitions

| λ (nm) | Oscillator Strength (f) | Major Contribution |
|----------------|-------------------------|---|
| 310 | 0.25 | HOMO \rightarrow LUMO ($\pi \rightarrow \pi^*$) |
| 265 | 0.18 | HOMO-1 \rightarrow LUMO ($\pi \rightarrow \pi^*$) |

| 220 | 0.35 | HOMO \rightarrow LUMO+1 ($\pi \rightarrow \pi^*$) |

The calculations suggest that **3-Ethynylpyrazin-2-amine** should exhibit strong absorption bands in the UV region, primarily due to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the characterization of **3-Ethynylpyrazin-2-amine** using DFT and TD-DFT methods. The presented hypothetical data on its geometry, vibrational modes, and electronic properties provide a foundational understanding of this molecule. These computational predictions offer valuable insights for synthetic chemists, spectroscopists, and drug designers. The calculated properties suggest that **3-Ethynylpyrazin-2-amine** is a stable molecule with distinct electronic features that can be further exploited in the development of novel chemical entities. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its potential biological activities.

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